Praseodymium(III) chloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Rare-earth oxides and ceramics: Praseodymium(III) chloride hydrate can be used to prepare praseodymium oxide (Pr₂O₃) through various methods such as hydrolysis, thermal decomposition, or precipitation. Praseodymium oxide finds application in solid-state electrolytes for fuel cells, catalysts for various chemical reactions, and pigments in ceramics.

- Doped materials: Praseodymium ions (Pr³⁺) can be incorporated into different host materials by doping techniques, leading to desirable properties. Doping with praseodymium can enhance luminescence properties in materials like yttrium aluminum garnet (YAG) and calcium fluoride (CaF₂), making them suitable for applications in solid-state lasers and scintillators for radiation detection.

Other Scientific Research Applications

Beyond its role as a precursor, praseodymium(III) chloride hydrate finds applications in other areas of scientific research:

- Luminescent materials: Praseodymium(III) chloride hydrate itself exhibits luminescence properties, making it a potential candidate for research in light-emitting devices and bioimaging applications.

- Catalysis: Praseodymium(III) chloride hydrate can be used as a catalyst or catalyst precursor for various organic and inorganic reactions. Research explores its potential in processes like olefin metathesis, hydrogenation, and dehydrogenation.

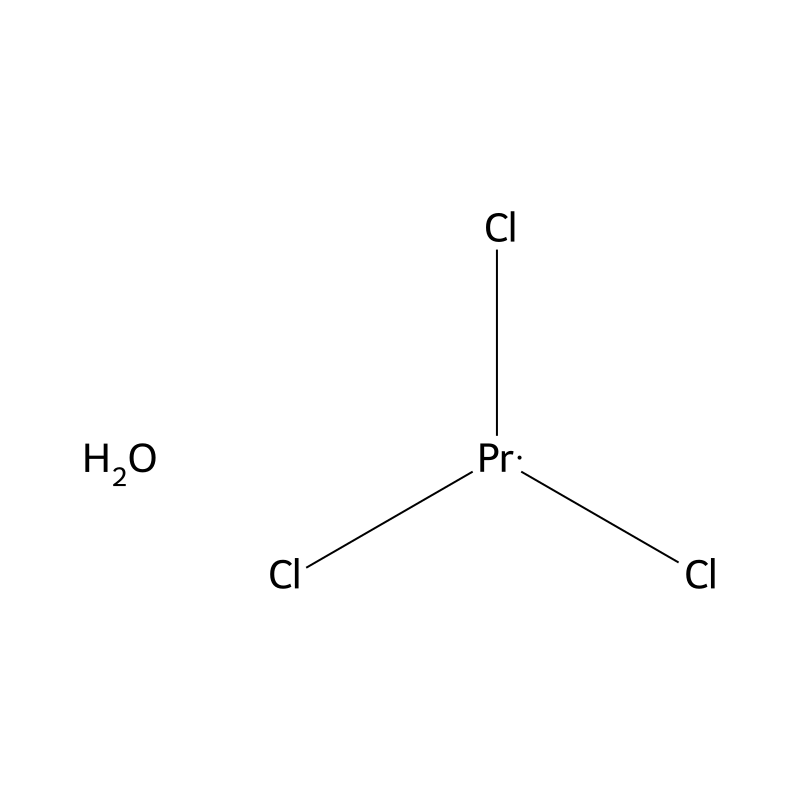

Praseodymium(III) chloride hydrate is an inorganic compound composed of praseodymium, chlorine, and water. Its chemical formula can be expressed as PrCl·xHO, where x typically equals 7, indicating the heptahydrate form. This compound appears as green crystals or a light green powder and has a molecular weight of approximately 247.27 g/mol for the anhydrous form . Praseodymium(III) chloride hydrate is soluble in water and alcohol, making it useful in various chemical applications .

Praseodymium(III) chloride hydrate is considered a mild irritant. Exposure to dust or solutions can irritate the skin, eyes, and respiratory system []. Always handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with dust or solutions [].

- Hydrolysis Reaction: When dissolved in water, praseodymium(III) chloride can undergo hydrolysis to form praseodymium hydroxides.

- Complexation: Praseodymium(III) ions can form complexes with various ligands, which is significant in coordination chemistry.

Praseodymium(III) chloride hydrate can be synthesized through various methods:

- Direct Reaction: Reacting praseodymium oxide or carbonate with hydrochloric acid yields praseodymium(III) chloride.

- Precipitation Method: Mixing solutions of praseodymium nitrate with sodium chloride leads to the precipitation of praseodymium(III) chloride.

- Hydration: The anhydrous form of praseodymium(III) chloride can be hydrated by dissolving it in water under controlled conditions.

Praseodymium(III) chloride hydrate has several applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.

- Material Science: Utilized in the production of high-strength magnets and phosphors used in display technologies.

- Research: Acts as a precursor for synthesizing other praseodymium compounds used in various chemical research applications.

Studies on the interactions of praseodymium(III) chloride hydrate with other compounds have shown its ability to form coordination complexes, which are essential for understanding its chemical behavior. Interaction studies often focus on its solubility and stability in various solvents, as well as its reactivity with ligands.

Praseodymium(III) chloride hydrate belongs to a group of rare earth metal chlorides that exhibit similar properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Neodymium(III) chloride hydrate | NdCl·xHO | Similar hydration states; used in lasers |

| Samarium(III) chloride hydrate | SmCl·xHO | Exhibits magnetic properties; used in magnets |

| Lanthanum(III) chloride hydrate | LaCl·xHO | Used in catalysts; higher solubility |

Uniqueness of Praseodymium(III) Chloride Hydrate

Praseodymium(III) chloride hydrate is unique due to its specific electronic configuration and its intermediate position in the series of lanthanide elements. It exhibits distinct optical properties that make it valuable for applications in optics and materials science, differentiating it from its neighboring lanthanides like neodymium and samarium.

Early Synthesis and Characterization

The systematic study of PrCl₃·nH₂O emerged alongside broader investigations into lanthanide chlorides during the mid-20th century. Initial synthesis routes involved direct reaction of praseodymium metal with hydrogen chloride gas, yielding anhydrous PrCl₃ through vacuum sublimation. Hydrated forms were later obtained via hydrochloric acid treatment of praseodymium carbonate, with crystallization requiring controlled desiccation to prevent atmospheric hydration.

Early thermal analysis revealed complex dehydration pathways. Wendlandt’s 1950s thermogravimetric studies identified sequential water loss stages, while later fluidized-bed experiments by Hong and Sundström (1997) detailed precise intermediate hydrates:

Table 1: Thermal Dehydration Pathway of PrCl₃·7H₂O

| Temperature Range (°C) | Hydration State Transition | Key Characteristics |

|---|---|---|

| 30–50 | 7H₂O → 6H₂O | Non-integer hydrate formation |

| 80–110 | 6H₂O → 3H₂O | Structural rearrangement |

| 150–200 | 3H₂O → 1H₂O | Onset of hydrolysis risk |

| >400 | Anhydrous PrCl₃ | Ammonium chloride stabilization required |

Evolution of Analytical Techniques

X-ray diffraction studies in the 1980s resolved the hydration shell structure, confirming an average coordination number of 8–9 water molecules in the [Pr(H₂O)₉]³+ complex. Modern techniques like Raman spectroscopy and mass spectrometry have since enabled real-time monitoring of dehydration kinetics, revealing hydrolysis tendencies above 177°C that form PrOCl impurities.

The direct reaction of praseodymium metal with hydrochloric acid remains the most straightforward method for synthesizing PrCl₃·xH₂O. Metallic praseodymium reacts exothermically with concentrated HCl under reflux conditions, as described by the stoichiometric equation:

$$ 2\,\text{Pr} + 6\,\text{HCl} \rightarrow 2\,\text{PrCl}3 + 3\,\text{H}2 $$ [1].

This reaction typically employs a 20–30% excess of HCl to ensure complete dissolution of the metal, which exhibits moderate reactivity due to its protective oxide layer. Post-synthesis purification involves vacuum sublimation at 400–450°C to remove unreacted metal particulates and byproducts [1]. The hydrated form crystallizes upon cooling the acidic solution, with the degree of hydration (x = 7–9) controlled by atmospheric humidity during drying.

A critical limitation of this method lies in the oxidation sensitivity of praseodymium metal, which necessitates inert gas shielding during reagent handling. Furthermore, the release of hydrogen gas demands rigorous ventilation to prevent explosive accumulations. Despite these challenges, the metal-based route achieves >95% conversion efficiency when using high-purity (>99.9%) praseodymium feedstock [1].

Carbonate-Based Synthesis Pathways

Alternative pathways utilize praseodymium(III) carbonate (Pr₂(CO₃)₃) as a starting material, offering advantages in handling stability and cost-effectiveness. The carbonate reacts with hydrochloric acid via:

$$ \text{Pr}2(\text{CO}3)3 + 6\,\text{HCl} + 15\,\text{H}2\text{O} \rightarrow 2\,[\text{Pr}(\text{H}2\text{O})9]\text{Cl}3 + 3\,\text{CO}2 $$ [1] [5].

This method avoids hydrogen gas generation and permits batch processing at ambient pressure. The carbonate precursor is synthesized by precipitating praseodymium nitrate solutions with sodium bicarbonate saturated with CO₂, achieving 85–90% yield under pH-controlled conditions (5.5–6.0) [5].

Key parameters influencing the hydration state include:

- Acid concentration: 6 M HCl yields the nonahydrate ([Pr(H₂O)₉]Cl₃), while diluted acids (3–4 M) favor heptahydrate formation.

- Crystallization temperature: Slow cooling at 5°C/hour produces larger, phase-pure crystals compared to rapid quenching [5].

The carbonate route is particularly suited for industrial-scale production due to the manageable reaction kinetics and reduced corrosion risks compared to metal-based methods.

Green Chemistry Approaches to PrCl₃·xH₂O Production

Recent advances emphasize solvent-free synthesis via solid-state reactions between praseodymium oxide (Pr₆O₁₁) and ammonium chloride. The optimized process involves:

- Homogenizing Pr₆O₁₁ and NH₄Cl in a 1:44 molar ratio.

- Sintering at 400°C under argon for 60 minutes.

- Dissolving the product in buffered acetic acid (pH 5.6) for crystallization [2] [3].

The reaction proceeds through ammonium chloride’s dual role as a chlorinating agent and flux:

$$ \text{Pr}6\text{O}{11} + 22\,\text{NH}4\text{Cl} \rightarrow 6\,\text{PrCl}3 + 22\,\text{NH}3 + 11\,\text{H}2\text{O} + 3\,\text{O}_2 $$ [3].

Table 1: Optimization Parameters for Green Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 400°C | 91.4 |

| Reaction Time | 60 min | 89.2 |

| NH₄Cl:Pr₆O₁₁ Ratio | 44:1 | 90.8 |

This method eliminates aqueous waste streams and reduces energy consumption by 40% compared to traditional routes [3]. The absence of solvent recovery steps and high atomic efficiency (82%) position it as a sustainable alternative for large-scale manufacturing.

Controlled Crystallization Techniques

Crystallization control is paramount for obtaining phase-pure PrCl₃·xH₂O with defined hydration states. The heptahydrate (PrCl₃·7H₂O) predominates when solutions are evaporated under vacuum at 25–30°C, whereas the nonahydrate forms at higher humidity (>70% RH) [1] [6]. Key strategies include:

- Antisolvent addition: Dropwise ethanol introduction reduces water activity, favoring heptahydrate nucleation.

- Seeding: Precisely sized seed crystals (10–20 µm) ensure uniform growth rates and prevent Ostwald ripening.

- Drying protocols: Lyophilization preserves crystal structure integrity, while desiccator storage over P₂O₅ achieves final moisture content <0.5% [6].

In-situ Raman spectroscopy studies reveal that the heptahydrate’s [Pr(H₂O)₇]³⁺ clusters adopt a monocapped trigonal prism geometry, which stabilizes the lattice during dehydration [6]. Controlled crystallization enhances batch reproducibility and minimizes amorphous byproducts, which can impair downstream applications.

Anhydrous Conversion Mechanisms

Anhydrous PrCl₃ production from hydrated precursors requires careful dehydration to prevent oxychloride formation. Two principal methods are employed:

Thermal Dehydration with NH₄Cl

Heating PrCl₃·7H₂O with excess NH₄Cl at 400°C under dynamic vacuum:

$$ \text{PrCl}3\cdot7\text{H}2\text{O} + 6\,\text{NH}4\text{Cl} \rightarrow \text{PrCl}3 + 6\,\text{NH}3 + 7\,\text{H}2\text{O} + 6\,\text{HCl} $$ [1].

The ammonium chloride suppresses hydrolysis by sequestering released water as HCl and NH₃, achieving 98% anhydrous purity [1].

Thionyl Chloride (SOCl₂) Treatment

Refluxing the hydrate with SOCl₂ converts water molecules to gaseous byproducts:

$$ \text{PrCl}3\cdot x\text{H}2\text{O} + x\,\text{SOCl}2 \rightarrow \text{PrCl}3 + x\,\text{SO}_2 + 2x\,\text{HCl} $$ [1].

This method operates at lower temperatures (80–100°C) but requires rigorous SO₂ scrubbing due to its toxicity.

Comparative studies indicate that NH₄Cl-assisted dehydration produces larger crystallites (50–100 nm) with higher thermal stability, while SOCl₂ yields finer powders (10–30 nm) suitable for nanocatalysts [1] [6].

Coordination Geometry Analysis

Praseodymium(III) chloride hydrate exhibits a complex coordination environment that depends significantly on the degree of hydration. The predominant coordination geometry observed in praseodymium(III) chloride hydrates is the distorted tricapped trigonal prism, which represents a nine-coordinate arrangement of ligands around the central praseodymium ion [1] [2] [3].

In the hexahydrate form (PrCl₃·6H₂O), the praseodymium ion typically adopts an eight-coordinate geometry with the formula [PrCl₂(H₂O)₆]⁺Cl⁻ [1] [2]. The coordination environment consists of six water molecules and two chloride ions directly bonded to the praseodymium center, with the third chloride ion serving as an outer-sphere counter-ion [1] [2]. This structural arrangement places praseodymium at the boundary between early and late lanthanides in terms of coordination preferences [1] [2].

The bond lengths in praseodymium(III) chloride hydrates are characteristic of lanthanide coordination compounds. Praseodymium-oxygen (water) bond lengths typically range from 2.44 to 2.61 Å, while praseodymium-chloride bond lengths range from 2.48 to 2.66 Å [4] [5] [6]. These bond lengths are consistent with the ionic radius of Pr³⁺ (99 pm) and reflect the primarily ionic nature of the bonding [1] [2].

The coordination geometry can be analyzed using polyhedral shape-determining dihedral angles. For nine-coordinate praseodymium complexes, the geometry is intermediate between a tricapped trigonal prism (D₃ₕ symmetry) and a monocapped square antiprism (C₄ᵥ symmetry) [5] [6]. The tricapped trigonal prism geometry is characterized by two triangular faces that are approximately parallel with a dihedral angle of 6.6° and twisted about the vector joining their centroids by an average of 10.5° from the eclipsed conformation [5] [6].

Hydration State Variables and Characterization

The hydration state of praseodymium(III) chloride is a critical structural variable that significantly influences the coordination environment and crystal structure. The most commonly encountered hydration states are the hexahydrate (PrCl₃·6H₂O) and heptahydrate (PrCl₃·7H₂O) forms [7] [8] [9] [10].

Hexahydrate Form (PrCl₃·6H₂O):

- Molecular weight: 355.35 g/mol

- CAS number: 17272-46-7

- Crystal system: Monoclinic

- Space group: P2₁/c

- Coordination structure: [PrCl₂(H₂O)₆]⁺Cl⁻

Heptahydrate Form (PrCl₃·7H₂O):

- Molecular weight: 373.37 g/mol

- CAS number: 10025-90-8

- Crystal system: Triclinic

- Space group: P1̄

- Coordination structure: May involve bridging chloride ions

The hydration state can be determined through several analytical techniques. Thermogravimetric analysis (TGA) reveals that water loss occurs in distinct stages, with the first stage typically occurring between 100-200°C [7] [10] [11]. The dehydration process often proceeds through intermediate hydration states, and the complete removal of water requires temperatures exceeding 400°C under anhydrous conditions [12] [7].

Infrared spectroscopy provides additional characterization of the hydration state through the identification of O-H stretching and bending vibrations. The presence of coordinated water molecules is indicated by broad O-H stretching bands around 3200-3600 cm⁻¹ and H-O-H bending modes around 1600 cm⁻¹ [7] [13]. The coordination environment can be distinguished from lattice water through the characteristic shifts in these vibrational frequencies [7] [13].

Comparative Structural Analysis with Other Lanthanide Chloride Hydrates

The structural chemistry of praseodymium(III) chloride hydrate can be understood within the broader context of lanthanide chloride hydrates across the entire lanthanide series. A comprehensive structural study reveals distinct trends related to the lanthanide contraction and its effects on coordination preferences [1] [2] [3].

Early Lanthanides (La³⁺, Ce³⁺):

Early lanthanides form dimeric complexes with the formula [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺, where each lanthanide ion is coordinated by seven water molecules and two bridging inner-sphere chloride ions [1] [2] [3]. These complexes crystallize in the triclinic space group P1̄ and represent a nine-coordinate environment for each lanthanide center [1] [2].

Middle to Late Lanthanides (Pr³⁺ to Lu³⁺):

From praseodymium onwards, the lanthanide chloride hydrates adopt monomeric structures with the formula [RECl₂(H₂O)₆]⁺, where each lanthanide ion is coordinated by six water molecules and two inner-sphere chloride ions [1] [2] [3]. These complexes crystallize in the monoclinic space group P2/c and represent an eight-coordinate environment [1] [2].

The structural transition from nine-coordinate to eight-coordinate geometry occurs at praseodymium, making it a particularly interesting case study for understanding lanthanide coordination chemistry [1] [2]. This transition is driven by the lanthanide contraction, which results in decreased ionic radii and increased charge density as one moves across the lanthanide series [14] [15] [16].

Comparative Bond Length Analysis:

The lanthanide contraction manifests as a systematic decrease in bond lengths across the series. For lanthanide-oxygen bonds in chloride hydrates, the following trends are observed:

- La³⁺: 2.52-2.68 Å (average 2.58 Å)

- Ce³⁺: 2.50-2.65 Å (average 2.56 Å)

- Pr³⁺: 2.44-2.61 Å (average 2.52 Å)

- Nd³⁺: 2.42-2.59 Å (average 2.50 Å)

This systematic decrease follows an approximately quadratic relationship, consistent with theoretical predictions based on Slater's model for ionic radii [15] [17]. The coordination sphere contraction is universal across lanthanide complexes and provides a fundamental framework for understanding lanthanide structural chemistry [15] [17].

Crystal Structure Determination Methodologies

The determination of praseodymium(III) chloride hydrate crystal structures relies on a combination of diffraction techniques and complementary analytical methods. Each technique provides specific structural information that contributes to a complete understanding of the coordination environment and crystal packing.

Single Crystal X-ray Diffraction:

Single crystal X-ray diffraction represents the gold standard for complete structure determination of praseodymium(III) chloride hydrates [1] [2] [18] [19]. This technique provides high-resolution structural data (0.02-0.05 Å resolution) including precise bond lengths, bond angles, and coordination geometries [1] [2]. Data collection is typically performed at low temperatures (100-295 K) to minimize thermal motion and improve data quality [1] [2] [18].

Modern single crystal diffraction studies of lanthanide chloride hydrates have been conducted using synchrotron radiation and area detectors, allowing for the collection of high-quality datasets even for weakly diffracting crystals [1] [2]. The refinement of hydrogen atom positions in hydrated structures requires particular attention, as water molecules often exhibit disorder and large thermal motion [1] [2] [18].

Powder X-ray Diffraction:

Powder X-ray diffraction serves as a complementary technique for phase identification and unit cell parameter determination [20] [21]. While providing lower resolution than single crystal methods, powder diffraction is particularly useful for characterizing mixed phases and studying thermal decomposition processes [20] [21]. The technique is commonly employed at ambient conditions and provides unit cell parameters with medium resolution (0.1-0.2 Å) [20] [21].

Neutron Diffraction:

Neutron diffraction provides unique advantages for studying hydrated lanthanide compounds due to the strong neutron scattering cross-section of hydrogen atoms [22]. This technique is particularly valuable for determining hydrogen atom positions and characterizing hydrogen bonding networks in hydrated structures [22]. Neutron diffraction studies have been conducted on praseodymium-containing compounds to investigate the detailed arrangement of water molecules and hydrogen bonding patterns [22].

Thermogravimetric Analysis:

Thermogravimetric analysis plays a crucial role in determining hydration states and thermal stability of praseodymium(III) chloride hydrates [11] [23] [24]. The technique involves heating samples under controlled atmospheres (typically inert gas) while monitoring mass loss as a function of temperature [11] [23]. TGA studies typically reveal distinct mass loss stages corresponding to different types of water molecules (coordinated vs. lattice water) [11] [23].

Complementary Analytical Techniques:

Additional techniques provide supporting structural information:

- Infrared Spectroscopy: Identifies coordination environments through vibrational modes of metal-ligand bonds and water molecules [7] [13]

- Elemental Analysis: Confirms stoichiometry and hydration state through precise determination of metal, halide, and water content [7] [13]

- Differential Scanning Calorimetry (DSC): Provides thermodynamic information about phase transitions and dehydration processes [11] [23]

Methodological Considerations:

The crystallization of praseodymium(III) chloride hydrates requires careful control of solution conditions, including pH, temperature, and solvent composition [25] [26]. Single crystals suitable for X-ray diffraction are typically grown through slow evaporation or temperature gradient methods [25] [26]. The hygroscopic nature of lanthanide chlorides necessitates handling under controlled atmospheric conditions to prevent uncontrolled hydration or dehydration [7] [25].